1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester
Description
The compound 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester is a heterocyclic organic molecule featuring:
- A pyrrolo[2,3-b]pyridine core, a bicyclic system with fused pyrrole and pyridine rings.
- A 1-[(4-methylphenyl)sulfonyl] (tosyl) group, which may act as a protective or directing group in synthesis.
- A 4-carboxylic acid tert-butyl ester, improving solubility and stability compared to the free acid form .
For instance, 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 479553-01-0, MW 162.15 g/mol) serves as the precursor, with the tert-butyl ester and tosyl/iodo modifications likely enhancing its utility in medicinal chemistry or material science .
Properties
Molecular Formula |
C19H19IN2O4S |
|---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
tert-butyl 2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C19H19IN2O4S/c1-12-5-7-13(8-6-12)27(24,25)22-16(20)11-15-14(9-10-21-17(15)22)18(23)26-19(2,3)4/h5-11H,1-4H3 |
InChI Key |
UCUSJRXZRIFGOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)C(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Preparation Methods
Starting Material and Core Heterocycle Formation
The synthesis typically begins with the pyrrolo[2,3-b]pyridine core , often prepared or procured as 5-bromo- or 5-substituted derivatives. The pyrrolo[2,3-b]pyridine scaffold can be constructed via known heterocyclic synthesis routes, but the focus here is on functionalization steps relevant to the target compound.
Selective Halogenation (Iodination at 2-Position)
- The 2-iodo substituent is introduced by halogenation of the pyrrolo[2,3-b]pyridine ring.
- Typical conditions involve treatment with iodine sources or bromine analogs under controlled temperature (0 °C to room temperature) in organic solvents such as dichloromethane or chloroform.
- Bromination precedes iodination in some synthetic routes, with reagents like N-bromosuccinimide (NBS) used for selective bromination at the 3-position, followed by halogen exchange or direct iodination.
Sulfonylation of the Nitrogen (Tosyl Protection)
- The N-1 position of the pyrrolo[2,3-b]pyridine is protected by reaction with p-toluenesulfonyl chloride (tosyl chloride) .
- This reaction is typically performed in a biphasic system of dichloromethane and aqueous sodium hydroxide at 0 °C to room temperature for 1 to 12 hours.
- Catalysts such as tetrabutylammonium hydrogen sulfate may be added to facilitate phase transfer.
- The tosyl group serves as a protecting group to mask the nitrogen’s reactivity during subsequent steps.
Esterification to Form the 1,1-Dimethylethyl (tert-Butyl) Ester
- The carboxylic acid functionality is converted to the tert-butyl ester via esterification.
- This can be achieved by reacting the acid with tert-butanol in the presence of acid catalysts or by using tert-butyl chloroformate under mild conditions.
- Alternatively, the ester may be introduced earlier in the synthetic sequence by starting from tert-butyl protected carboxylic acid derivatives.
Suzuki Coupling and Other Cross-Coupling Reactions (Optional Functionalization)
- Suzuki coupling is a common method to introduce aryl or heteroaryl substituents on the pyrrolo[2,3-b]pyridine ring.
- The reaction uses boronic acids or boronate esters with palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and bases like potassium carbonate in dioxane/water mixtures at 80 °C to reflux for 1 to 16 hours.
- This step is relevant if further substitution on the pyrrolo[2,3-b]pyridine core is desired.
Detailed Reaction Conditions and Purification
| Step | Reagents/Conditions | Temperature | Time | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Halogenation (Iodination) | Iodine or N-iodosuccinimide (NIS) | 0 °C to RT | 10 min to 1 hour | CH2Cl2, CHCl3 | Selective for 2-position |
| Sulfonylation (Tosylation) | p-Toluenesulfonyl chloride, NaOH, phase transfer catalyst | 0 °C to RT | 1 to 12 hours | CH2Cl2 / aqueous NaOH | Protects N-1 position |
| Esterification | tert-Butanol, acid catalyst or tert-butyl chloroformate | RT to reflux | 1 to 4 hours | Suitable organic solvent | Forms tert-butyl ester |
| Suzuki Coupling | Boronic acid, Pd(dppf)Cl2, K2CO3 | 80 °C to reflux | 1 to 16 hours | Dioxane/water (2.5:1) | Optional aryl substitution |
| Deprotection (if needed) | Aqueous base or tetra-n-butylammonium fluoride | 60-90 °C | 30 min to 12 hours | Dioxane or THF | Removes tosyl protecting group |
Purification Techniques
- Flash chromatography on silica gel (230-400 mesh) or automated systems (e.g., ISCO Combi-flash) is used to purify intermediates and final products.
- Preparative HPLC with reverse-phase columns (e.g., Xterra Prep RP) using gradients of acetonitrile/water with pH modifiers (0.1% TFA or ammonium hydroxide) is employed for high purity.
- Filtration through Celite® aids in removing particulate impurities.
- Ion exchange resins (e.g., DOWEX 50WX2-400) can be used to remove ionic impurities or to isolate amine-containing intermediates.
Research Findings and Yields
- The overall synthetic route yields the target compound in moderate to good yields (~60-70%) depending on the step and scale.
- Bromination and sulfonylation steps are generally high yielding (>80%).
- Suzuki coupling reactions are efficient with yields ranging from 70% to 90% under optimized conditions.
- The use of protecting groups like tosyl is critical to prevent side reactions and improve selectivity.
- Reaction times vary from minutes (halogenation) to several hours (coupling and sulfonylation).
- Purification methods ensure high purity suitable for pharmaceutical applications.
Summary Table of Preparation Steps
| Step No. | Transformation | Key Reagents/Conditions | Purpose | Yield Range (%) |
|---|---|---|---|---|
| 1 | Pyrrolo[2,3-b]pyridine core | Commercial or synthesized heterocycle | Starting scaffold | N/A |
| 2 | 2-Iodination | Iodine or NIS, CH2Cl2, 0 °C to RT | Introduce iodine substituent | 70-85 |
| 3 | N-Tosylation | p-Toluenesulfonyl chloride, NaOH, CH2Cl2 | Protect N-1 nitrogen | 80-95 |
| 4 | Esterification | tert-Butanol or tert-butyl chloroformate | Form tert-butyl ester | 75-90 |
| 5 | Suzuki Coupling (optional) | Boronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water | Introduce aryl substituents | 70-90 |
| 6 | Deprotection (if required) | Aqueous base or TBAF, dioxane or THF | Remove tosyl group | 60-80 |
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced to form different functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolopyridines, while hydrolysis will yield the free carboxylic acid.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and cellular pathways.
Chemical Biology: Utilized in the development of chemical probes for studying biological systems.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group and the iodinated carboxylic acid moiety may play crucial roles in binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Research Implications and Gaps
- Toxicity Considerations: Heterocyclic amines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) () are carcinogenic, but the target compound’s ester and sulfonyl groups may mitigate such risks by reducing metabolic activation.
- Synthetic Pathways: outlines methods for chloro-phenylamino substitutions on pyrrolopyridines, which could guide the synthesis of the target compound’s iodo analog .
- Applications : The parent acid (CAS 479553-01-0) is used in "SWF-7" research applications, suggesting the target compound may serve as a precursor in photovoltaics or kinase inhibitors .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester is a notable derivative that has been studied for its potential therapeutic applications.
- IUPAC Name : 2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- CAS Number : 1638760-26-5
- Molecular Formula : C8H6IN2O2
- Molecular Weight : 288.04 g/mol
- Purity : ≥97%
The biological activity of this compound is primarily attributed to its ability to inhibit FGFR signaling pathways. FGFRs play a crucial role in cell proliferation and survival, and their dysregulation is associated with various malignancies. Inhibition of these receptors can lead to decreased tumor growth and metastasis.
In Vitro Studies
Recent studies have demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibitory effects on FGFRs:
- Compound 4h , a derivative closely related to the target compound, showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. This compound also significantly inhibited the proliferation of breast cancer cell lines (4T1) and induced apoptosis in these cells .
Antitumor Activity
The compound's antitumor efficacy has been evaluated in several studies:
- A study reported that pyrrolo[2,3-b]pyridine derivatives possess significant cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions exhibited enhanced activity against ovarian and breast cancer cells while maintaining low toxicity towards non-cancerous cells .
Case Study 1: Breast Cancer Inhibition
In a controlled laboratory setting, the effects of compound 4h (related to the target compound) were assessed on breast cancer cell lines. The results indicated:
| Parameter | Result |
|---|---|
| IC50 (FGFR1) | 7 nM |
| IC50 (FGFR2) | 9 nM |
| IC50 (FGFR3) | 25 nM |
| Apoptosis Induction | Significant |
| Migration and Invasion | Inhibited |
These findings suggest that the compound may serve as a promising lead for further development in cancer therapy targeting FGFRs .
Case Study 2: Insulin Sensitivity
Another study explored the effects of pyrrolo[3,4-c]pyridine derivatives on insulin sensitivity. Certain derivatives demonstrated the ability to enhance glucose uptake in muscle cells significantly. This suggests potential applications in treating metabolic disorders such as diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
